molecular formula C20H16ClNO3S2 B2677967 (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 1448052-16-1

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

Cat. No. B2677967
CAS RN: 1448052-16-1
M. Wt: 417.92
InChI Key: UJNXCSHDSANTAQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of this compound is 417.92. Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies, which I currently do not have access to.

Scientific Research Applications

Synthesis and Reactivity

The compound, through its synthesis, showcases its utility in organic chemistry, particularly in the study of sulfur- and oxygen-containing nucleophiles. The synthesis of related compounds involves oxidative systems and nucleophilic addition, leading to the functionalization of benzo[b]thiophene derivatives (Pouzet et al., 1998). This chemical reactivity provides a foundation for further modifications and applications in various fields of research.

Antimicrobial Activity

Azetidin-2-one derivatives, closely related to the given compound, have been synthesized and tested for their antimicrobial properties. The synthesis of a new series of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives exhibits significant antibacterial and antifungal activities, demonstrating the compound's potential as a lead structure in the development of new antimicrobial agents (Shailesh H. Shah et al., 2014).

Biological and Pharmacological Potency

The design and synthesis of substituted azetidinones derived from dimers highlight the biological and pharmacological importance of such structures. These compounds, incorporating sulfonamide rings, represent a critical class of heterocyclic motifs found in various naturally occurring alkaloids, indicating their potential in medicinal chemistry (Y. Jagannadham et al., 2019).

Structure and Docking Studies

Studies involving the synthesis, structural characterization, density functional theory (DFT), and docking analyses of similar compounds underscore their significance in drug design and development. These investigations aid in understanding the antibacterial activity of the compounds and their interaction with biological targets (M. Shahana & A. Yardily, 2020).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, as well as detailed studies on its synthesis, structure, and properties. It could also be interesting to investigate its potential applications in various industries .

properties

IUPAC Name

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3S2/c21-16-7-9-17(10-8-16)27(24,25)18-12-22(13-18)20(23)15-5-3-14(4-6-15)19-2-1-11-26-19/h1-11,18H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNXCSHDSANTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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